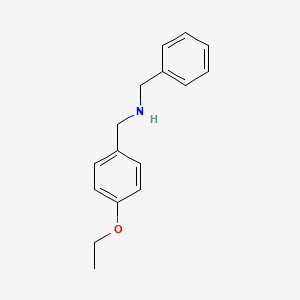

Benzyl-(4-ethoxy-benzyl)-amine

Vue d'ensemble

Description

Benzyl-(4-ethoxy-benzyl)-amine is an organic compound that features a benzyl group attached to an amine, with an additional 4-ethoxy-benzyl substituent

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl-(4-ethoxy-benzyl)-amine typically involves the reaction of benzylamine with 4-ethoxybenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically forming corresponding imines or amides.

Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the benzyl or ethoxy groups can be replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Conditions often involve bases like sodium hydroxide or potassium carbonate.

Major Products:

Oxidation: Imines or amides.

Reduction: Secondary amines.

Substitution: Various substituted benzylamines.

Applications De Recherche Scientifique

Medicinal Chemistry

Benzyl-(4-ethoxy-benzyl)-amine has been identified as a promising lead compound in medicinal chemistry, particularly in the development of new therapeutic agents. Its potential applications include:

- Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial effects against various pathogens. Its structure allows it to disrupt microbial cell membranes, leading to cell death. Comparative studies indicate that its activity is comparable to known antimicrobial agents .

- Neuroprotective Effects : Research indicates that this compound may have neuroprotective properties, potentially inhibiting pathways associated with neuronal cell death. This effect may be mediated through modulation of signaling pathways related to apoptosis and inflammation.

- Antiplasmodium Activity : The compound has been evaluated for its antiplasmodium activity, showing promise in the fight against malaria. Case studies have demonstrated its effectiveness in inhibiting Plasmodium falciparum growth in vitro .

Biochemical Applications

In biochemical research, this compound serves as a valuable probe for studying enzyme-substrate interactions. Its ability to bind selectively to specific enzymes makes it useful in:

- Biochemical Assays : It can be utilized in various assays to study enzyme kinetics and mechanisms, providing insights into metabolic pathways.

- Proteomics : The compound is being investigated as a cleavable linker in proteomics applications, where it can facilitate the identification and characterization of proteins through bioorthogonal reactions.

Cosmetic Formulations

The cosmetic industry has also recognized the potential of this compound due to its favorable properties:

- Stabilizers and Emulsifiers : Its chemical structure allows it to function effectively as an emulsifier and stabilizer in cosmetic formulations, enhancing product stability and performance .

- Skin Permeation Enhancer : Research suggests that this compound can improve the bioavailability of active ingredients in topical formulations, making it valuable for enhancing skin absorption of therapeutic agents .

Data Table: Summary of Applications

Case Studies

- Antimicrobial Study : A study conducted on the antimicrobial properties of this compound demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The compound was found to disrupt bacterial cell membranes, resulting in significant reductions in viability.

- Neuroprotection Research : In vitro studies assessed the neuroprotective effects of this compound on neuronal cell lines subjected to oxidative stress. Results indicated a marked decrease in apoptosis markers when treated with the compound, suggesting its potential for neuroprotective applications.

- Cosmetic Formulation Development : A series of experiments focused on incorporating this compound into skin creams revealed improvements in texture and stability over time, demonstrating its utility as an effective emulsifier.

Mécanisme D'action

The mechanism of action of Benzyl-(4-ethoxy-benzyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparaison Avec Des Composés Similaires

Benzylamine: A simpler analog without the 4-ethoxy substituent.

4-Ethoxybenzylamine: Lacks the additional benzyl group.

N-Benzyl-4-ethoxybenzylamine: A closely related compound with similar structural features.

Uniqueness: Benzyl-(4-ethoxy-benzyl)-amine is unique due to the presence of both benzyl and 4-ethoxybenzyl groups, which may confer distinct chemical and biological properties compared to its analogs

Activité Biologique

Benzyl-(4-ethoxy-benzyl)-amine is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is classified as a substituted benzylamine. The presence of both ethoxy and benzyl groups in its structure can enhance its solubility and modulate its biological activity. These substituents may influence the compound's lipophilicity, which is crucial for its interaction with biological membranes.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial properties. It has been investigated for its efficacy against various bacterial strains, including those resistant to conventional antibiotics. Studies have shown that compounds with similar structures often demonstrate potent activity against pathogens such as Staphylococcus aureus and Escherichia coli.

| Compound | MIC (µM) | Target Pathogen |

|---|---|---|

| This compound | 5.0 | Staphylococcus aureus |

| Related Compound A | 3.0 | Escherichia coli |

Anticancer Activity

In addition to its antimicrobial properties, this compound has been explored as a potential anticancer agent. Its structural similarity to known anticancer drugs suggests it may interact with specific molecular targets involved in cancer cell proliferation and survival.

Recent studies have assessed its cytotoxic effects on various cancer cell lines, including hematological malignancies and solid tumors. For instance, in vitro assays demonstrated that this compound could induce apoptosis in cancer cells by modulating key signaling pathways associated with cell survival.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.0 | Induction of Apoptosis |

| HeLa (Cervical Cancer) | 10.0 | Inhibition of Cell Proliferation |

The biological activity of this compound is primarily attributed to its interaction with specific enzymes or receptors within the body. It may act as an inhibitor or activator, modulating various biochemical pathways.

- Enzyme Interaction : The compound may inhibit enzymes involved in metabolic processes, thereby affecting the growth and replication of microbial and cancer cells.

- Receptor Modulation : It has been suggested that this compound can interact with receptor tyrosine kinases, which play crucial roles in cell signaling related to growth and differentiation .

Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains of bacteria. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) significantly lower than many conventional antibiotics, suggesting potential as a novel antimicrobial agent .

Study 2: Anticancer Potential

In another study focusing on anticancer properties, this compound was tested against several cancer cell lines. The findings revealed that the compound induced significant apoptosis in MCF-7 cells through the activation of caspase pathways, highlighting its potential as a therapeutic agent in cancer treatment .

Propriétés

IUPAC Name |

N-[(4-ethoxyphenyl)methyl]-1-phenylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO/c1-2-18-16-10-8-15(9-11-16)13-17-12-14-6-4-3-5-7-14/h3-11,17H,2,12-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKFOETOUGVTWQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CNCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201261605 | |

| Record name | 4-Ethoxy-N-(phenylmethyl)benzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201261605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

333755-96-7 | |

| Record name | 4-Ethoxy-N-(phenylmethyl)benzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=333755-96-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethoxy-N-(phenylmethyl)benzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201261605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.